N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(15-9-10-16(26-15)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-14(13)25-18/h1-10H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSOHDSVXKUCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of N-[2-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
The target compound can be dissected into two primary fragments:
- 2-(2-Aminophenyl)-1,3-benzoxazole : The benzoxazole ring is constructed via cyclization of 2-aminophenol derivatives.
- 5-Nitrothiophene-2-carboxylic acid : The nitro group is introduced regioselectively at the 5-position of thiophene-2-carboxylic acid.
The final step involves coupling these fragments through an amide bond. This retrosynthetic approach aligns with methodologies observed in benzoxazole synthesis and thiophene functionalization.
Synthesis of 2-(2-Aminophenyl)-1,3-benzoxazole
Cyclization of 2-Aminophenol Derivatives
Benzoxazole formation typically employs condensation reactions between 2-aminophenols and carbonyl-containing electrophiles. For example, 2-(2-aminophenyl)-1,3-benzoxazole is synthesized via reaction of 2-amino-2'-hydroxybiphenyl with trichloromethyl chloroformate under basic conditions.
Reaction Conditions :
- Substrate : 2-Amino-2'-hydroxybiphenyl (1.0 equiv)
- Electrophile : Trichloromethyl chloroformate (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane (0.1 M)
- Temperature : 0°C to room temperature, 12 hours
- Yield : 78%
The mechanism proceeds through nucleophilic attack of the phenolic oxygen on the electrophile, followed by cyclodehydration. Alternative methods include using nitrodichlorovinyl compounds, as demonstrated in polyhalonitrobutadiene chemistry.
Synthesis of 5-Nitrothiophene-2-carboxylic Acid
Regioselective Nitration of Thiophene-2-carboxylic Acid
Electrophilic nitration of thiophene-2-carboxylic acid occurs preferentially at the 5-position due to the electron-withdrawing carboxylic acid group.
Procedure :
- Substrate : Thiophene-2-carboxylic acid (1.0 equiv)
- Nitrating Agent : Fuming HNO₃ (2.0 equiv) in H₂SO₄
- Temperature : 0°C, 2 hours
- Workup : Quenching in ice, neutralization with NaHCO₃
- Yield : 65%
Mechanistic Insight : The carboxylic acid group directs nitration to the 5-position via resonance stabilization of the intermediate sigma complex.
Amide Coupling Strategies
Activation of 5-Nitrothiophene-2-carboxylic Acid
The carboxylic acid is activated as an acyl chloride or mixed anhydride for amide bond formation.
Acyl Chloride Formation
Reagents :
- Thionyl chloride (3.0 equiv)
- Catalytic DMF (0.1 equiv)
- Solvent : Dichloromethane, reflux, 4 hours
- Conversion : >95%
Coupling Reagents
Direct coupling using reagents like HATU or EDCl/HOBt avoids isolation of the acyl chloride.
Example Protocol :
Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| Acyl Chloride | SOCl₂, DMF | DCM | 40 | 75% | |
| HATU | HATU, DIPEA | DMF | 25 | 82% | |
| EDCl/HOBt | EDCl, HOBt, NEt₃ | THF | 25 | 68% |
HATU-mediated coupling offers superior yields and milder conditions compared to traditional acyl chloride routes.
Optimization Challenges and Solutions
Nitro Group Stability
The nitro group is susceptible to reduction under acidic or high-temperature conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or thiophene rings.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core : The target compound substitutes benzoxazole (oxygen-nitrogen fused ring) for the thiazole (sulfur-nitrogen) found in analogs. This substitution may alter electronic density, hydrogen-bonding capacity, and metabolic stability .
Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs enhance antibacterial activity but may reduce synthetic yields (e.g., 42% purity for trifluoromethyl derivative) .
Synthesis : All compounds employ HATU-mediated coupling, but purification methods vary (silica gel vs. neutral alumina), impacting purity and scalability .
Physicochemical Properties
- Molecular Weight : The target compound (MW: 366.37 g/mol) is heavier than thiazole analogs (e.g., 429.39 g/mol for the trifluoromethyl derivative), which may affect pharmacokinetics.
- Solubility : Benzoxazole’s reduced polarity compared to thiazole could lower aqueous solubility, necessitating formulation adjustments for therapeutic use.
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C22H16N4O4S
- Molecular Weight : 416.45 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of NF-κB Activation : This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses and cancer progression. By blocking NF-κB, the compound may reduce inflammation and tumor growth.
- Modulation of MAPK Pathways : It also affects the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival. This modulation can lead to altered cellular responses to stress and growth signals.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoxazole compounds possess antibacterial and antifungal properties. These activities are particularly noted against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans .
Anticancer Properties
Research indicates that benzoxazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Moderate Cytotoxicity |
| A549 (Lung) | 12 | High Cytotoxicity |
| HepG2 (Liver) | 20 | Low Cytotoxicity |
| PC3 (Prostate) | 18 | Moderate Cytotoxicity |
| HCT116 (Colorectal) | 25 | Low Cytotoxicity |
The data suggests that this compound has promising anticancer properties, warranting further investigation into its structure–activity relationship (SAR) to enhance efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed using minimal inhibitory concentration (MIC) assays against various pathogens. The results are summarized below:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 50 | Active |
| Escherichia coli | >100 | Inactive |
| Candida albicans | 75 | Active |
These findings indicate selective activity against certain bacterial strains while highlighting the need for optimization against Gram-negative bacteria .
Case Studies and Research Findings
A recent study investigated the effects of this compound on inflammatory responses in vitro. The compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent.
Another case study focused on its application in combination therapies for cancer treatment. The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy in reducing tumor size in murine models compared to monotherapy approaches .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, and how do they influence its reactivity?
- The compound contains a benzoxazole core (a fused benzene-oxazole ring) linked to a phenyl group substituted with a 5-nitrothiophene-2-carboxamide. The nitro group (-NO₂) on the thiophene ring enhances electron-deficient properties, facilitating electrophilic interactions. The carboxamide group enables hydrogen bonding with biological targets, while the benzoxazole moiety contributes to π-π stacking and hydrophobic interactions .
- Methodological Insight : X-ray crystallography (using tools like SHELXL or SIR97 ) is critical for resolving bond angles, torsion angles, and intermolecular interactions, which inform reactivity predictions.
Q. What are common synthetic routes for this compound, and what challenges arise during purification?
- Synthesis typically involves multi-step reactions: (1) coupling 5-nitrothiophene-2-carboxylic acid with 2-(1,3-benzoxazol-2-yl)aniline using coupling agents like HATU in dry dichloromethane; (2) purification via silica gel column chromatography with gradients of ethyl acetate/hexane .
- Key Challenges : Nitro groups can cause side reactions (e.g., reduction under acidic conditions). Impurities often arise from incomplete coupling; monitoring via TLC or LCMS (as in ) is essential.
Q. How does this compound interact with biological targets, and what assays are used to validate activity?
- The nitrothiophene and benzoxazole moieties target enzymes (e.g., bacterial nitroreductases) or viral proteases. Binding affinity is assessed via surface plasmon resonance (SPR) or fluorescence polarization. For example, analogs with similar structures show anti-HBV activity in cell-based assays .
- Methodological Note : Use SPR with immobilized targets (e.g., Hepatitis B core protein) and dose-response curves to calculate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- SAR Strategy : Modify substituents on the benzoxazole (e.g., chloro, methyl) or thiophene (e.g., bromo, methoxy) to alter steric/electronic profiles. For example, replacing the nitro group with a methylsulfonyl group may enhance metabolic stability .
- Experimental Design : Synthesize analogs (e.g., N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide ) and compare bioactivity using standardized assays (e.g., MIC for antibacterials ).
Q. How do crystallographic data resolve contradictions in binding mode hypotheses derived from computational docking?
- Computational models may predict binding to a hydrophobic pocket, while crystallography might reveal unexpected hydrogen bonds with the carboxamide. For example, SHELX-refined structures can identify water-mediated interactions critical for affinity .
- Resolution Workflow : (1) Perform molecular docking (AutoDock Vina); (2) Validate with co-crystallization and refine using SHELXL ; (3) Compare electron density maps to adjust docking parameters.
Q. What strategies mitigate nitro group instability during in vitro and in vivo studies?
- Instability Issues : Nitro groups can undergo reduction to amino derivatives, altering activity. Use anaerobic conditions for in vitro assays (e.g., microsomal stability tests with nitrogen atmosphere). For in vivo studies, formulate with cyclodextrins to protect the nitro moiety .
- Analytical Validation : Monitor degradation via HPLC-MS/MS and compare pharmacokinetic profiles of stabilized vs. unstabilized forms.
Q. How can computational methods (e.g., QSAR, MD simulations) predict off-target interactions?
- Methodology :
- QSAR : Train models using datasets of benzoxazole derivatives’ bioactivities (e.g., anti-HBV IC₅₀ values ).
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) using GROMACS to assess plasma protein binding .
- Validation : Cross-check predictions with SPR-based binding assays for off-targets like cytochrome P450 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
